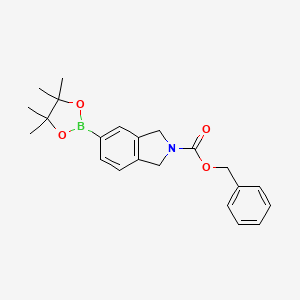
Benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate, also known as 5-benzylisoindoline-2-carboxylate (BIIC), is a synthetic molecule that is used in a variety of scientific research applications. BIIC is a versatile molecule that has been used in a wide range of studies, from biochemical and physiological research to lab experiments. BIIC is a useful tool for scientists and researchers, as it has a number of advantages and limitations for use in lab experiments.
Aplicaciones Científicas De Investigación
BIIC has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of various compounds, as well as to investigate the mechanism of action of certain drugs. BIIC has also been used in lab experiments to study the effects of drugs on cell cultures and other biological systems. Additionally, BIIC has been used to study the interactions between proteins and other molecules in the body.
Mecanismo De Acción
The mechanism of action of BIIC is not fully understood. However, it is believed that BIIC binds to certain proteins in the body and modulates their activity. This can lead to changes in the biochemical and physiological processes of the body, which can have a variety of effects. For example, BIIC has been found to modulate the activity of certain enzymes, which can lead to changes in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
BIIC has been found to have a number of biochemical and physiological effects. It has been found to modulate the activity of certain enzymes, which can lead to changes in the metabolism of drugs and other compounds. Additionally, BIIC has been found to modulate the activity of certain hormones, which can lead to changes in the body’s response to certain stimuli. BIIC has also been found to modulate the activity of certain neurotransmitters, which can lead to changes in the body’s response to certain stimuli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BIIC has a number of advantages and limitations for use in lab experiments. One of the main advantages of BIIC is its versatility, as it can be used in a wide range of experiments. Additionally, BIIC is relatively easy to synthesize and is relatively stable, which makes it ideal for use in lab experiments. However, BIIC is not suitable for use in experiments involving animals, as it is not approved for use in humans.
Direcciones Futuras
The potential of BIIC for scientific research is vast, and there are a number of possible future directions for research. One potential direction is to investigate the biochemical and physiological effects of BIIC on different cell types and biological systems. Additionally, further research could be conducted to investigate the mechanism of action of BIIC and its effects on different proteins and enzymes. Additionally, further research could be conducted to investigate the potential of BIIC for drug delivery and its effects on different diseases and disorders. Finally, further research could be conducted to investigate the potential of BIIC for use in medical applications, such as drug delivery and tissue engineering.
Métodos De Síntesis
BIIC can be synthesized using a two-step process. The first step involves the reaction of 5-bromoisoindoline-2-carboxylate (BIBr) with benzyl bromide to form a benzyl ester. This reaction is carried out in the presence of a base, such as sodium hydroxide. The second step involves the reaction of the benzyl ester with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl chloride (TMDC) to form BIIC. This reaction is also carried out in the presence of a base, such as sodium hydroxide.
Propiedades
IUPAC Name |
benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26BNO4/c1-21(2)22(3,4)28-23(27-21)19-11-10-17-13-24(14-18(17)12-19)20(25)26-15-16-8-6-5-7-9-16/h5-12H,13-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAKOBRCKNSLSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(C3)C(=O)OCC4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



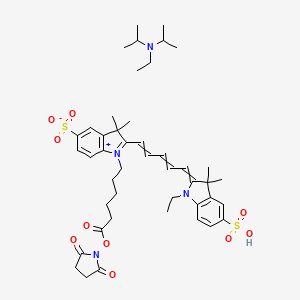

![t-Butyl 6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B6298760.png)
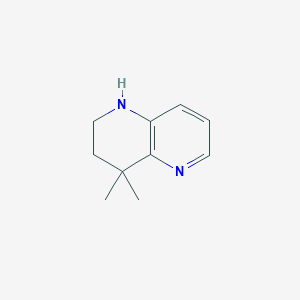
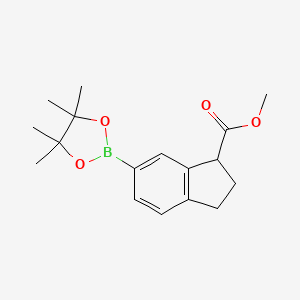
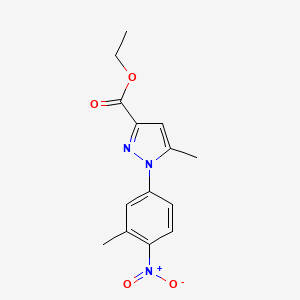
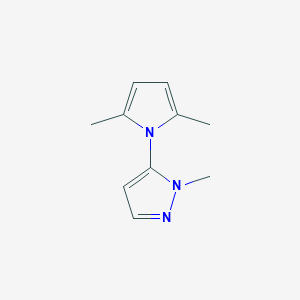
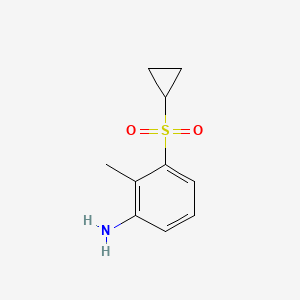
![[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol](/img/structure/B6298790.png)
![5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid, 95%](/img/structure/B6298793.png)
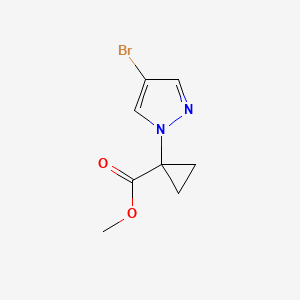
![4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B6298829.png)